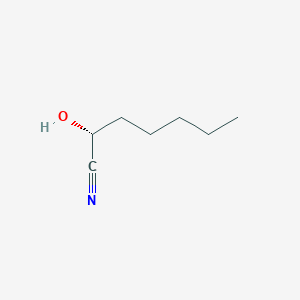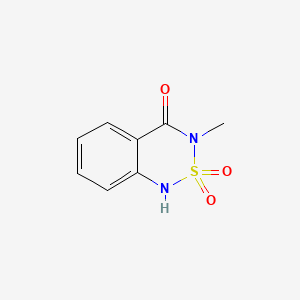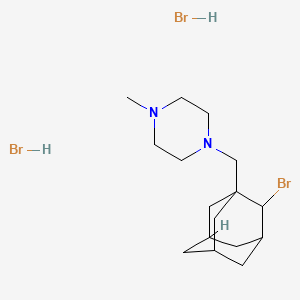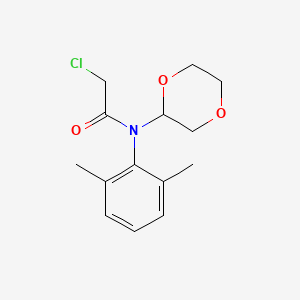
Einecs 257-154-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 257-154-9, also known as 2-ethylhexanoic acid, compound with 2,4,6-tris[(dimethylamino)methyl]phenol, is an organic compound. It is commonly used in various industries due to its unique chemical properties. The compound is formed by an esterification reaction between 2-ethylhexanoic acid and 2,4,6-tris[(dimethylamino)methyl]phenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 257-154-9 involves the esterification of 2-ethylhexanoic acid with 2,4,6-tris[(dimethylamino)methyl]phenol. This reaction typically occurs in the presence of solvents such as toluene or ethanol. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials are combined in large reactors, and the reaction is carried out under controlled conditions to maximize yield and purity. After the reaction, the product is purified through filtration, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions
Einecs 257-154-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Einecs 257-154-9 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds used to treat infections and other diseases.
Industry: The compound is employed as a stabilizer for certain polymers and as a curing agent for rubber.
Mechanism of Action
The mechanism of action of Einecs 257-154-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .
Comparison with Similar Compounds
Einecs 257-154-9 can be compared with other similar compounds, such as:
2-ethylhexanoic acid: This compound shares a similar structure but lacks the tris[(dimethylamino)methyl]phenol component.
2,4,6-tris[(dimethylamino)methyl]phenol: This compound is another component of this compound and has distinct properties and applications.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and physical properties that are not present in its individual components .
Properties
CAS No. |
51365-70-9 |
|---|---|
Molecular Formula |
C23H43N3O3 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
2-ethylhexanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C15H27N3O.C8H16O2/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6;1-3-5-6-7(4-2)8(9)10/h7-8,19H,9-11H2,1-6H3;7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
KKQQXMRXGMYUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Related CAS |
4572-95-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
